An In-depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodo-6-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogen atoms on a benzene ring, provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the preparation of pharmacologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Fluoro-4-iodo-6-nitroaniline, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Spectroscopic Properties
2-Fluoro-4-iodo-6-nitroaniline is a yellow crystalline solid.[1] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and comparison with structurally related molecules.
Table 1: Physicochemical Properties of 2-Fluoro-4-iodo-6-nitroaniline and Related Compounds
| Property | 2-Fluoro-4-iodo-6-nitroaniline | 2-Fluoro-4-iodoaniline | 2-Fluoro-4-nitroaniline |
| CAS Number | 517920-73-9[1] | 29632-74-4[2] | 369-35-7 |
| Molecular Formula | C₆H₄FIN₂O₂[1] | C₆H₅FIN[2] | C₆H₅FN₂O₂ |
| Molecular Weight | 282.01 g/mol [3] | 237.01 g/mol [2] | 156.11 g/mol |
| Appearance | Yellow crystal powder[1] | Off-white to brown powder[4] | Brown powder |
| Melting Point | Not available | 55-57 °C[2] | Not available |
| Boiling Point | 333.2±42.0 °C (Predicted)[1] | 259 °C[4] | Not available |
| Solubility | Not available | Insoluble in water[2] | Not available |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum would likely show two aromatic protons, each exhibiting splitting patterns influenced by the adjacent fluorine and other substituents. The chemical shifts would be in the aromatic region, deshielded by the electron-withdrawing nitro group. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹J C-F).
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F, C-I, and C-N bond vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 282). The isotopic pattern of iodine would be observable.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline is not widely published, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common strategy would involve the nitration of a pre-functionalized aniline derivative.
A potential synthetic pathway is the nitration of 2-fluoro-4-iodoaniline. This reaction would need to be carefully controlled to achieve the desired regioselectivity, placing the nitro group ortho to the fluorine and para to the iodine.
Figure 1: Proposed synthesis of 2-Fluoro-4-iodo-6-nitroaniline.
Reactivity:
The reactivity of 2-Fluoro-4-iodo-6-nitroaniline is dictated by its diverse functional groups:
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Amino Group: The primary amine is a versatile functional handle. It can undergo diazotization followed by various substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents. It can also participate in nucleophilic substitution and condensation reactions to form amides, ureas, and other derivatives.
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Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, providing a pathway to diamino-substituted aromatic compounds. This transformation is crucial in many synthetic strategies.
-
Halogen Atoms (Fluorine and Iodine): The fluorine and iodine atoms offer opportunities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. The iodine atom is generally more reactive in these transformations than the fluorine atom.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The primary significance of 2-Fluoro-4-iodo-6-nitroaniline in drug discovery lies in its role as a key intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The strategic placement of its functional groups allows for the construction of the core scaffolds of many targeted therapies.
A prominent example is the synthesis of Trametinib , a selective MEK1 and MEK2 inhibitor used in the treatment of various cancers.[5] While 2-Fluoro-4-iodo-6-nitroaniline itself is not a direct precursor, its reduced form, 2-fluoro-4-iodoaniline , is a crucial starting material.[5][6] The synthesis of Trametinib highlights the importance of this structural motif.
Illustrative Synthetic Workflow in the Context of Trametinib:
The synthesis of Trametinib involves the construction of a substituted pyrido[2,3-d]pyrimidine core. The 2-fluoro-4-iodophenylamino moiety, derived from 2-fluoro-4-iodoaniline, is a critical component of the final drug structure.[7]
Figure 2: Conceptual workflow for the role of the 2-fluoro-4-iodoaniline moiety in the synthesis of Trametinib.
The presence of the fluorine atom can enhance the binding affinity of the drug to its target protein and improve its metabolic stability.[3] The iodine atom serves as a handle for further chemical modifications or for the introduction of radioisotopes for imaging studies.[8]
Safety and Handling
2-Fluoro-4-iodo-6-nitroaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[9]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Fluoro-4-iodo-6-nitroaniline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures with potential therapeutic applications. The demonstrated importance of the structurally related 2-fluoro-4-iodoaniline in the synthesis of the kinase inhibitor Trametinib underscores the significance of this class of compounds in modern drug discovery. As the demand for novel and effective targeted therapies continues to grow, the utility of 2-Fluoro-4-iodo-6-nitroaniline and its derivatives is likely to expand, making it a key intermediate for the development of next-generation pharmaceuticals.
References
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Sethi, M. K., Mahajan, S., Mara, B., Veera, U., Nimmagadda, A., & Chakraborty, P. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre. [Link]
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apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. [Link]
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ACS Publications. (2016). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. The Journal of Organic Chemistry. [Link]
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Academic Journals. (2011). Schiff base liquid crystals with terminal iodo group: Synthesis and thermotropic properties. International Journal of the Physical Sciences. [Link]
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ACS Publications. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Organic Letters. [Link]
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